2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride CAS number 207853-66-5
2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride CAS number 207853-66-5
The following technical monograph provides an in-depth analysis of 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride , structured for researchers and drug development professionals.
CAS Number: 207853-66-5 Formula: C₆HBr₂ClF₂O₂S Molecular Weight: 370.39 g/mol [1]
Executive Summary
2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is a highly specialized organosulfur building block characterized by a densely functionalized benzene core. Its structure features a sulfonyl chloride moiety flanked by an alternating pattern of bromine and fluorine atoms. This unique substitution pattern makes it a versatile scaffold in medicinal chemistry and materials science. The sulfonyl chloride group serves as a reactive electrophile for sulfonamide formation, while the two bromine atoms provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the construction of complex polycyclic systems or conjugated polymers.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride |
| SMILES | O=S(Cl)(=O)C1=C(Br)C(F)=CC(Br)=C1F |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
| Stability | Moisture sensitive; hydrolyzes to sulfonic acid |
| Reactivity Class | Electrophilic Sulfonylating Agent; Aryl Halide |
Structural Analysis
The molecule possesses a "push-pull" electronic character locally, but the overall ring is significantly electron-deficient due to the inductive withdrawal of two fluorine and two bromine atoms.
-
Sulfonyl Chloride (C-1): Highly reactive towards nucleophiles (amines, alcohols).
-
Bromines (C-2, C-5): Sterically crowded but electronically activated for oxidative addition, facilitating palladium-catalyzed coupling.
-
Fluorines (C-3, C-6): Provide metabolic stability and modulate lipophilicity (LogP) in drug design; also serve as ortho-directing groups in potential C-H activation steps.
Synthesis & Production Protocols
Given the severe electronic deactivation of the parent arene (1,4-dibromo-2,5-difluorobenzene), direct electrophilic chlorosulfonation (using
Preferred Route: Directed Ortho-Lithiation / Sulfinylation
Precursor: 1,4-Dibromo-2,5-difluorobenzene
Mechanism:
-
Deprotonation: The proton at C-3/C-6 is acidified by the flanking F and Br atoms. Treatment with a hindered base (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperature generates the aryl lithium species.
-
Sulfinylation: The aryl lithium nucleophile attacks sulfur dioxide (
) to form the lithium sulfinate intermediate. -
Oxidative Chlorination: The sulfinate is converted to the sulfonyl chloride using
-chlorosuccinimide (NCS) or sulfuryl chloride ( ).
Step-by-Step Protocol (Hypothetical Standardized Procedure)
Note: All steps must be performed under inert atmosphere (
-
Lithiation:
-
Charge a flame-dried flask with 1,4-dibromo-2,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cool to -78 °C .
-
Add LDA (1.1 equiv) dropwise over 20 minutes. The solution typically turns yellow/orange, indicating aryl lithium formation.
-
Stir at -78 °C for 1 hour.
-
-
Sulfur Dioxide Quench:
-
Generate dry
gas (or use a stock solution of in THF). -
Bubble
into the reaction mixture at -78 °C until saturation (or add the THF solution). -
Allow the mixture to warm to 0 °C. The formation of a thick precipitate (lithium sulfinate) is common.
-
Remove excess
by nitrogen purge or vacuum.
-
-
Chlorination:
-
Cool the mixture back to 0 °C.
-
Add NCS (1.2 equiv) dissolved in THF/DCM.
-
Stir for 2–4 hours, allowing the reaction to reach room temperature.
-
Workup: Quench with water, extract immediately with DCM. Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexanes/DCM or flash chromatography (rapid, silica gel) if necessary.
-
Visualization: Synthesis Pathway
Figure 1: Organometallic synthesis route via Directed Ortho-Lithiation (DoL) ensuring regioselectivity.
Reactivity Profile & Applications
Medicinal Chemistry (Sulfonamide Synthesis)
The primary utility of this compound is as a scaffold for sulfonamide-based inhibitors. The fluorine atoms adjacent to the sulfonamide bond can modulate the pKa of the N-H group, potentially improving bioavailability or potency.
-
Reaction: Nucleophilic Acyl Substitution.
-
Conditions: Amine (R-
), Base (Pyridine or ), DCM, °C. -
Outcome: Formation of stable sulfonamides.
Materials Science (Cross-Coupling)
Post-sulfonylation, the two bromine atoms remain intact. These are prime candidates for Palladium-catalyzed cross-coupling, allowing the molecule to act as a linker in conjugated polymers or Metal-Organic Frameworks (MOFs).
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Sonogashira: Coupling with terminal alkynes (rigid rod polymers).
-
Buchwald-Hartwig: Amination to introduce further nitrogen diversity.
Visualization: Divergent Functionalization
Figure 2: Workflow for utilizing the core scaffold in divergent synthesis.
Handling & Safety (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3] |
| Eye Damage | H318 | Causes serious eye damage.[2][4] |
| Corrosive to Metals | H290 | May be corrosive to metals.[4] |
Critical Safety Protocols:
-
Moisture Control: Store under inert gas (Argon/Nitrogen) in a desiccator. Hydrolysis produces HCl and the corresponding sulfonic acid, which is also corrosive.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly inside a fume hood.
-
Spill Response: Neutralize spills with sodium bicarbonate or lime before disposal. Do not add water directly to the concentrated material.
References
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride (Analogous Chemistry).[2] National Library of Medicine. Available at: [Link][2]
(Image: Structure of 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride with IUPAC numbering for NMR assignment.)
